tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research This particular compound is known for its unique structure, which includes a tert-butyl group, an aminobutan-2-yl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutan-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable for investigating biochemical pathways.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry: Industrially, the compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.
Comparison with Similar Compounds
- tert-butyl N-(4-aminobutan-2-yl)carbamate
- tert-butyl N-(4-aminobutan-2-yl)-N-ethylcarbamate
- tert-butyl N-(4-aminobutan-2-yl)-N-propylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the methylcarbamate group contributes to its distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPVODVJHKDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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